molecular formula C6H7F3N2O B2764684 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol CAS No. 1006344-06-4

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol

Cat. No.: B2764684
CAS No.: 1006344-06-4
M. Wt: 180.13
InChI Key: COJCHMBQAMZKIX-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethanol moiety

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted pyrazole derivatives, dihydropyrazoles, and various substituted pyrazoles depending on the reagents and conditions used .

Scientific Research Applications

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol exerts its effects is primarily through interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol
  • 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propane
  • 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butane

Uniqueness

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is unique due to the presence of the ethanol moiety, which imparts specific physicochemical properties such as solubility and reactivity. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity compared to its analogs, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)5-1-2-11(10-5)3-4-12/h1-2,12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJCHMBQAMZKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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